2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidines and pyrazoles. It features a unique structure that combines elements from both families, making it of interest in various scientific fields, particularly medicinal chemistry. The compound is characterized by its potential biological activities, including antiviral properties, which have been explored in recent research.
This compound can be synthesized through various chemical reactions involving starting materials such as 5-amino-3-methyl-1H-pyrazole and dimethylpyrimidinones. The synthesis methods often involve multi-step procedures that utilize reagents like hydrazine and acetic acid to facilitate the formation of the desired product.
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It is further categorized under pharmaceutical compounds due to its potential applications in drug development.
The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves several key steps:
The synthesis may require specific temperatures and times for each reaction step, often monitored by techniques like thin-layer chromatography (TLC) to ensure completion. The final product can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The molecular formula of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is C10H13N5O. It contains two distinct heterocyclic rings: a pyrazole ring and a pyrimidine ring.
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles, including:
Mechanisms often involve nucleophilic attack on electrophilic centers within the rings. Reaction conditions such as temperature and solvent choice significantly influence yields and product purity.
The mechanism of action for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one relates primarily to its interactions with biological targets. Recent studies suggest it may inhibit specific enzymes or viral replication processes.
In vitro studies have shown that this compound exhibits activity against certain viral strains, which could be attributed to its structural features that allow for effective binding to target proteins.
The physical properties of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one include:
Chemical properties include:
Relevant data such as toxicity profiles indicate that it may cause skin irritation upon contact.
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one has potential applications in:
Ongoing research aims to further elucidate its biological activities and optimize its pharmacological properties for therapeutic use.
The compound 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one (CAS: 1350989-15-9) emerged as a significant heterocyclic molecule in pharmaceutical research during the early 2010s. Its first reported synthesis dates to approximately 2013–2014, evidenced by its CAS registry entry and commercial availability timelines [1] [5]. Structurally, it represents a hybrid scaffold integrating substituted pyrazole and pyrimidinone moieties—a design strategy inspired by the known bioactivity of both rings in medicinal chemistry. The initial synthetic routes leveraged classical heterocyclic condensation reactions, adapting methodologies from earlier aminopyrazole and pyrimidinone syntheses [3] [9]. Unlike historically significant pyrazolone drugs (e.g., antipyrine), this compound lacks direct therapeutic ancestry but was strategically designed to exploit hydrogen-bonding capabilities of the 5-aminopyrazole group and the conformational rigidity of the dihydropyrimidin-4-one system [6] [9]. Early characterization data—including molecular formula (C₁₀H₁₃N₅O), weight (219.24 g/mol), and spectral identifiers (SMILES: CC1=NN(C(=C1)N)C2=NC(=C(C(=O)N2)C)C; InChIKey: BOUOWBPSCZVOLB-UHFFFAOYSA-N)—were established by 2015 and remain consistent across current literature [1] [4].
Table 1: Key Structural Identifiers
Property | Value |
---|---|
CAS Registry Number | 1350989-15-9 |
Molecular Formula | C₁₀H₁₃N₅O |
SMILES | CC1=NN(C(=C1)N)C2=NC(=C(C(=O)N2)C)C |
InChIKey | BOUOWBPSCZVOLB-UHFFFAOYSA-N |
MDL Number | MFCD22587945 |
This molecule epitomizes three strategic advantages in rational drug design:
These attributes position it as a versatile scaffold for targeted molecular discovery, particularly in oncology and infectious disease [3] [6] [9].
Despite its potential, four critical gaps persist:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1